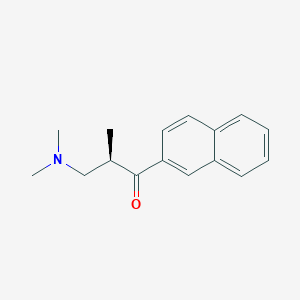
4-iso-Butoxy-3,5-difluorothiophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iso-Butoxy-3,5-difluorothiophenol is an organic compound with the molecular formula C10H12F2OS It consists of a thiophenol core substituted with iso-butoxy and difluoro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3,5-difluorothiophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .
Another method involves the preparation of 3,5-difluorophenol, which can be synthesized through a series of steps including the preparation of diazonium salts and subsequent hydrolysis
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired yield. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and scalability.
化学反应分析
Types of Reactions
4-iso-Butoxy-3,5-difluorothiophenol undergoes various types of chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the thiophenol group to thiol or sulfide derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenol group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
4-iso-Butoxy-3,5-difluorothiophenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-iso-Butoxy-3,5-difluorothiophenol involves its interaction with molecular targets through various pathways. The specific pathways depend on the nature of the chemical reactions it undergoes. For example, in oxidation reactions, the compound may act as an electron donor, while in substitution reactions, it may serve as a nucleophile or electrophile.
相似化合物的比较
Similar Compounds
3-iso-Butoxy-4,5-difluorothiophenol: Similar in structure but with different substitution patterns on the aromatic ring.
4-Fluorothiophenol: Contains a single fluorine atom and lacks the iso-butoxy group.
Uniqueness
4-iso-Butoxy-3,5-difluorothiophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both iso-butoxy and difluoro groups enhances its versatility in various chemical reactions and applications.
属性
分子式 |
C10H12F2OS |
|---|---|
分子量 |
218.27 g/mol |
IUPAC 名称 |
3,5-difluoro-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H12F2OS/c1-6(2)5-13-10-8(11)3-7(14)4-9(10)12/h3-4,6,14H,5H2,1-2H3 |
InChI 键 |
VRIVHIOWESNGCI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=C(C=C1F)S)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


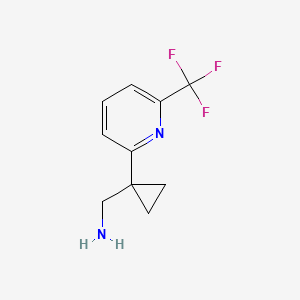
![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)
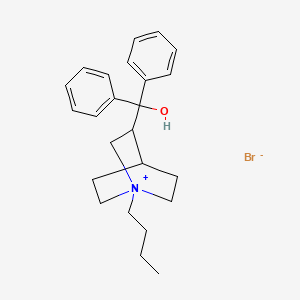
![5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12639166.png)
-](/img/structure/B12639170.png)
![Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-](/img/structure/B12639171.png)
![(R)-1,1-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one](/img/structure/B12639176.png)
![N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12639185.png)

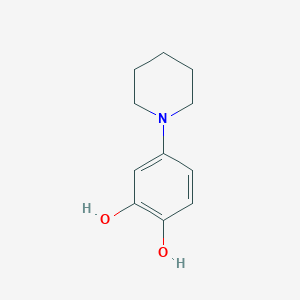
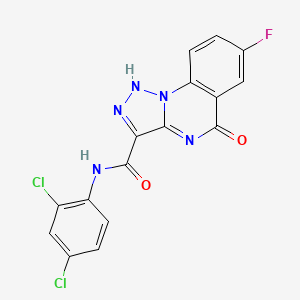
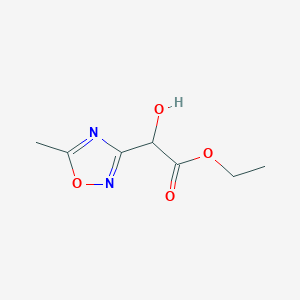
![4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639218.png)
